molecular formula C18H16N2O3 B2561590 (2Z,4E)-2-cyano-N-(4-ethoxyphenyl)-5-(furan-2-yl)penta-2,4-dienamide CAS No. 358315-88-5

(2Z,4E)-2-cyano-N-(4-ethoxyphenyl)-5-(furan-2-yl)penta-2,4-dienamide

Cat. No.: B2561590
CAS No.: 358315-88-5
M. Wt: 308.337
InChI Key: FCYNLNFNESWYRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z,4E)-2-cyano-N-(4-ethoxyphenyl)-5-(furan-2-yl)penta-2,4-dienamide is an organic compound that belongs to the class of penta-2,4-dienamides. This compound features a cyano group, an ethoxyphenyl group, and a furan ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,4E)-2-cyano-N-(4-ethoxyphenyl)-5-(furan-2-yl)penta-2,4-dienamide typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction between a cyanoacetic acid derivative and an aldehyde, followed by further functional group modifications to introduce the ethoxyphenyl and furan moieties.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions, ensuring high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z,4E)-2-cyano-N-(4-ethoxyphenyl)-5-(furan-2-yl)penta-2,4-dienamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of (2Z,4E)-2-cyano-N-(4-ethoxyphenyl)-5-(furan-2-yl)penta-2,4-dienamide depends on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,4E)-2-cyano-N-(4-methoxyphenyl)-5-(furan-2-yl)penta-2,4-dienamide
  • (2Z,4E)-2-cyano-N-(4-ethoxyphenyl)-5-(thiophen-2-yl)penta-2,4-dienamide

Uniqueness

(2Z,4E)-2-cyano-N-(4-ethoxyphenyl)-5-(furan-2-yl)penta-2,4-dienamide is unique due to the presence of the ethoxy group and the furan ring, which may impart specific chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(2Z,4E)-2-cyano-N-(4-ethoxyphenyl)-5-(furan-2-yl)penta-2,4-dienamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-22-17-10-8-15(9-11-17)20-18(21)14(13-19)5-3-6-16-7-4-12-23-16/h3-12H,2H2,1H3,(H,20,21)/b6-3+,14-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYNLNFNESWYRX-BDTQIVJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=CC=CC2=CC=CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)/C(=C\C=C\C2=CC=CO2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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